3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate
Overview
Description
3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes, also known as benzopyrans, are a group of compounds characterized by a benzene ring fused to a pyran ring. This specific compound features a methoxyphenyl group and two acetate groups attached to the chromene core. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex chromene derivatives and is used in studying reaction mechanisms and pathways.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(4-Methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition is due to the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site. Additionally, this compound interacts with proteins involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . Furthermore, this compound modulates cellular metabolism by enhancing the activity of antioxidant enzymes, thereby reducing oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound inhibits tyrosinase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of tyrosine to melanin . Additionally, it activates the caspase pathway by binding to and activating caspase enzymes, leading to apoptosis in cancer cells . The compound also influences gene expression by modulating transcription factors involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound maintains its biological activity for several weeks when stored at appropriate temperatures . Its effects on cellular function may diminish over time due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s antioxidant and anticancer properties persist for extended periods, although a slight reduction in efficacy is observed over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and anticancer activities without causing adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, with optimal dosages providing maximum therapeutic benefits while minimizing toxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450 and UDP-glucuronosyltransferase . The metabolites of this compound are excreted primarily through the urine . Additionally, the compound affects metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins that facilitate its distribution to various cellular compartments . The compound accumulates in tissues with high metabolic activity, such as the liver and kidneys . Its localization and accumulation are influenced by factors such as tissue perfusion and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria . It is directed to these compartments by specific targeting signals and post-translational modifications . In the cytoplasm, the compound interacts with enzymes involved in oxidative stress response, while in the mitochondria, it modulates the activity of mitochondrial enzymes . The subcellular localization of this compound is essential for its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate typically involves the following steps:
Intramolecular Claisen Condensation: The starting material, 3-(4-methoxyphenyl)-4-hydroxy coumarin, is prepared via intramolecular Claisen condensation of an appropriate precursor.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding alcohol.
Substitution: The products would depend on the nucleophile used, resulting in various substituted chromene derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-4-hydroxy coumarin: A precursor in the synthesis of the diacetate derivative.
4-methoxyphenyl chalcone: Another compound with a similar methoxyphenyl group but different core structure.
Uniqueness
3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate is unique due to its specific combination of functional groups and the chromene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[5-acetyloxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(21)26-15-8-17-19(18(9-15)27-12(2)22)20(23)16(10-25-17)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOBVHAUXZVHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=CO2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362788 | |
Record name | 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54443-59-3 | |
Record name | 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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